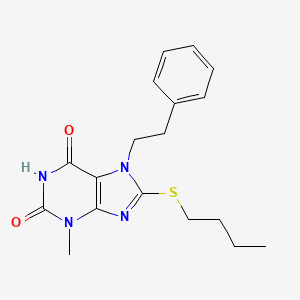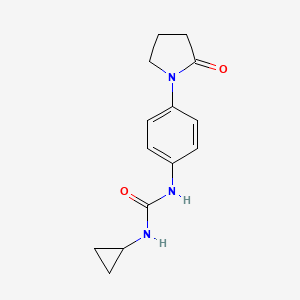![molecular formula C18H14ClN3O4 B2803710 4-chloro-3-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898435-28-4](/img/structure/B2803710.png)
4-chloro-3-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups and rings, including a benzamide group, a nitro group, a chloro group, and a tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl group. These groups could potentially confer a variety of chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl ring, the introduction of the nitro and chloro groups, and the coupling with benzamide .Molecular Structure Analysis
The molecular structure would be determined by the arrangement of these groups in the molecule. The presence of the nitro group and the benzamide group could potentially result in interesting electronic and steric effects .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. For example, the nitro group is electron-withdrawing and could potentially make the benzene ring more susceptible to electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups present in the molecule. For example, the presence of polar groups like the nitro group and the amide group could potentially increase the solubility of the compound in polar solvents .Scientific Research Applications
Synthetic Techniques and Reactivity Research on compounds with related structures to 4-chloro-3-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide often focuses on synthetic methods and reactivity. For instance, compounds like pyrrolo[2,1-a][1,4]oxazinetriones and quinoxalinones have been studied for their ability to undergo recyclization reactions under specific conditions, revealing insights into the reactivity patterns that could be relevant for synthesizing and manipulating the target compound (Tretyakov & Maslivets, 2020).
Structural Studies and Polymorphism Polymorphism and structural characterization of related compounds, such as 4-nitro-N-(quinolin-8-yl)benzamide, have been explored, highlighting the importance of understanding different crystalline forms for pharmaceutical applications (Khakhlary & Baruah, 2014). These studies can inform on the stability, solubility, and bioavailability of drug candidates.
Chemical Modifications and Biological Activities The chemical modification of quinoline derivatives and their biological activities have been a subject of interest, as demonstrated by studies on pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides. These research efforts aim at designing molecules with potential therapeutic uses, suggesting that similar approaches could be applied to the target compound to explore its pharmacological potential (Largani et al., 2017).
Advanced Materials and Photoreactivity The study of organometallic complexes and their reactivity under light exposure is another area where related compounds find application. For example, research on σ-aryl ruthenium(III) complexes derived from quinoline benzamides showcases the exploration of photolabile compounds with potential uses in materials science and drug delivery systems (Kumar et al., 2016).
Future Directions
properties
IUPAC Name |
4-chloro-3-nitro-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O4/c19-14-3-1-12(9-15(14)22(25)26)18(24)20-13-7-10-2-4-16(23)21-6-5-11(8-13)17(10)21/h1,3,7-9H,2,4-6H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRPRDSLDJVSSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2803629.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2803633.png)
![2,5-dichloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide](/img/structure/B2803634.png)


![5-amino-1-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2803638.png)
![1-(benzo[d]isoxazol-3-yl)-N-(4-(diethylamino)-2-methylphenyl)methanesulfonamide](/img/structure/B2803640.png)

![(3aR,7aS)-1-methyl-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one hydrochloride](/img/structure/B2803646.png)
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2803647.png)
![Methyl 1-azaspiro[4.5]decane-8-carboxylate;hydrochloride](/img/structure/B2803648.png)
![4-phenyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carbonyl)piperidine-4-carbonitrile](/img/structure/B2803650.png)